REACTION_CXSMILES
|
[OH-].[Na+].C[O:4][C:5]([C:7]1[CH:12]=[CH:11][N:10]2[CH:13]=[C:14]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[N:15]=[C:9]2[CH:8]=1)=[O:6].Cl>C(O)C.O>[C:16]1([C:14]2[N:15]=[C:9]3[CH:8]=[C:7]([C:5]([OH:6])=[O:4])[CH:12]=[CH:11][N:10]3[CH:13]=2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=2N(C=C1)C=C(N2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (2 h)
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The obtained clear solution was cooled
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
WASH
|
Details
|
the precipitate was washed (ethanol)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
The obtained solid (6.36 g, 99%) was used in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1N=C2N(C=CC(=C2)C(=O)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |